N-(2-fluorophenyl)-3-isopropoxybenzamide
Description
N-(2-fluorophenyl)-3-isopropoxybenzamide is a benzamide derivative featuring a fluorine atom at the ortho position of the phenyl ring and an isopropoxy group at the meta position of the benzamide backbone.
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-13-7-5-6-12(10-13)16(19)18-15-9-4-3-8-14(15)17/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEGPBVUIRNWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-isopropoxybenzamide typically involves the reaction of 2-fluoroaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-3-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-3-isopropoxybenzamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: In biological research, this compound may be used to investigate the interactions of fluorinated benzamides with biological targets. It can serve as a probe in biochemical assays or as a lead compound in drug discovery.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure may confer specific biological activities, making it a candidate for further investigation as a therapeutic agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-isopropoxybenzamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the isopropoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(2-fluorophenyl)-3-isopropoxybenzamide with key analogs, highlighting substituents, molecular weights, and applications:
*Calculated molecular weight based on formula C₁₆H₁₆FNO₂.
Key Differences and Implications
Halogenation Patterns: Flutolanil replaces fluorine with a trifluoromethyl group at the benzamide's 2-position, enhancing its pesticidal activity via increased hydrophobicity and resistance to degradation .
Functional Group Complexity: Compound 1a () introduces a cyano-enamide side chain, which may improve target specificity in pharmacological applications but complicates synthesis . Diflubenzuron’s urea linkage (vs. a simple benzamide) alters its mode of action, inhibiting chitin synthesis in insects .
Electron Effects :
- Fluorine at the phenyl ring’s ortho position (target compound) may enhance aromatic ring electron deficiency, favoring interactions with electron-rich biological targets compared to Flutolanil’s CF₃ group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
